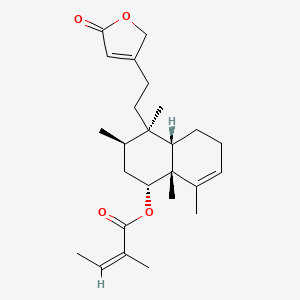

Solidagolactone II

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H36O4 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

[(1R,3R,4R,4aS,8aR)-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H36O4/c1-7-16(2)23(27)29-21-13-18(4)24(5,12-11-19-14-22(26)28-15-19)20-10-8-9-17(3)25(20,21)6/h7,9,14,18,20-21H,8,10-13,15H2,1-6H3/b16-7-/t18-,20+,21-,24-,25+/m1/s1 |

InChI Key |

YZGKWHGGADYHRU-XXZCGRSESA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |

Origin of Product |

United States |

Isolation and Characterization Methodologies of Solidagolactone Ii from Natural Sources

Botanical Source Identification and Collection Protocols

Solidagolactone II is a naturally occurring diterpenoid that has been successfully isolated from Solidago virgaurea L., commonly known as European goldenrod. ajgreenchem.commdpi.com This species, belonging to the Asteraceae family, is a well-documented source of various clerodane-type diterpenes, with this compound being identified in its roots. nih.govresearchgate.net The genus Solidago is chemically diverse, and several other species are recognized as rich reservoirs of related diterpenoids. While this compound itself is specifically cited from S. virgaurea, the study of related species provides a broader context for diterpenoid chemistry within the genus.

For instance, extensive research on species such as Solidago altissima, S. canadensis, S. gigantea, and S. serotina has led to the isolation of numerous other clerodane, labdane (B1241275), and abietane (B96969) diterpenoids. ktu.eduufrn.brwikipedia.orgresearchgate.net This highlights the genus Solidago as a significant source for this class of compounds, suggesting that related, uninvestigated species may also harbor a variety of complex diterpenes. The chemical composition, including the presence and concentration of specific diterpenoids, can vary between species and even within different populations of the same species due to genetic and environmental factors. nih.gov

Table 1: Selected Diterpenoids from Various Solidago Species

| Botanical Source | Compound(s) Isolated | Plant Part |

| Solidago virgaurea | This compound, Solidagoic Acids C-I | Roots, Aerial Parts |

| Solidago altissima | Solidagolactone VIII, other Solidagolactones | Underground Parts |

| Solidago canadensis | Various Diterpenoids | Not Specified |

| Solidago gigantea | Solidagoic Acids A and B | Roots |

| Solidago serotina | Various Diterpenoids | Roots |

Proper preparation of the plant material is a foundational step for efficient extraction of diterpenoids. For the isolation of compounds from Solidago species, the plant material, particularly the roots, is typically air-dried for several days post-collection. researcher.life This process reduces the water content, which can interfere with extraction efficiency and potentially promote degradation of the target compounds.

Following the drying process, the plant material is mechanically ground into a homogenous powder. ktu.edu This step is crucial as it significantly increases the surface area of the plant matrix, allowing for more effective penetration of the extraction solvent. The resulting fine powder ensures a greater contact area between the plant cells and the solvent, facilitating the mass transfer of diterpenoids like this compound from the solid matrix into the liquid phase.

Solidago virgaurea and Related Solidago Species as Natural Reservoirs

Extraction Techniques for Diterpenoids

The extraction of diterpenoids from prepared Solidago plant material can be accomplished through both conventional and advanced techniques, with the choice of method influencing the yield and purity of the resulting crude extract.

Traditional methods for isolating diterpenoids predominantly rely on solid-liquid extraction using organic solvents. The selection of the solvent is critical and is based on the polarity of the target compounds. Diterpenes like this compound are moderately polar, and various solvents have been employed effectively.

One common approach is continuous extraction in a Soxhlet apparatus, which has been used with solvents like ether to extract diterpenoids from ground Solidago roots. researcher.life Other methods involve maceration or ultrasonication with a range of solvents. Studies on Solidago species have utilized solvents such as hexane (B92381), dichloromethane (B109758), and methanol (B129727) to extract different fractions. wikipedia.org For instance, a 70:30 methanol/water mixture combined with ultrasonic bath treatment has been used to extract phenolic compounds and diterpenes from ground root material. ktu.edu These solvent-based methods are widely used due to their simplicity and effectiveness in solubilizing the target compounds from the plant matrix.

Table 2: Summary of Extraction Techniques for Diterpenoids from Solidago

| Technique | Solvent(s) | Plant Material |

| Soxhlet Extraction | Ether | Air-dried, ground roots |

| Maceration/Ultrasonication | Hexane, Dichloromethane, Methanol | Not specified |

| Ultrasonic Bath Extraction | Methanol/Water (70:30 v/v) | Air-dried, ground roots |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, Acetone (B3395972) | Leaves |

In recent years, green and advanced extraction technologies have gained prominence for their efficiency, selectivity, and reduced environmental impact compared to conventional methods.

Supercritical Fluid Extraction (SFE) is an advanced "green" technology that utilizes a substance at a temperature and pressure above its critical point—a supercritical fluid—as the extraction solvent. ajgreenchem.comajgreenchem.com Carbon dioxide (CO₂) is the most commonly used fluid due to its moderate critical parameters (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. ajgreenchem.comnih.gov

The primary advantage of SFE is the tunable solvating power of the supercritical fluid. By precisely adjusting the pressure and temperature, the density and solvent strength of the SC-CO₂ can be modified to selectively extract specific classes of compounds. ajgreenchem.comextraktlab.com This technique is particularly well-suited for extracting thermolabile compounds like many natural products because it can be performed at low temperatures. ajgreenchem.com Furthermore, upon depressurization, the CO₂ returns to a gaseous state and is easily separated from the extract, resulting in a solvent-free product. ajgreenchem.com

The application of SFE has been successfully demonstrated for the biorefining of Solidago virgaurea. researchgate.net In these studies, SC-CO₂, sometimes in combination with a co-solvent like acetone in subsequent steps, was used to fractionate the plant material. researchgate.net The use of SC-CO₂ is particularly effective for extracting non-polar to moderately polar compounds, a category that includes many diterpenoids. ajgreenchem.com This makes SFE a highly promising and sustainable method for the targeted isolation of this compound and related compounds from Solidago species.

Advanced Extraction Technologies in Natural Product Isolation

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a sophisticated technique used for the extraction of bioactive compounds from solid and semisolid samples. frontiersin.org This method utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and extraction time compared to traditional methods. frontiersin.org

In the context of isolating compounds from Solidago species, PLE has been effectively applied. For instance, studies on Solidago virgaurea have demonstrated the use of PLE in combination with other methods like supercritical fluid extraction to obtain various phytochemicals, including phenolics and potentially diterpenoids. mdpi.comresearchgate.net The high temperature and pressure conditions used in PLE increase the solubility of analytes and the mass transfer rate, while decreasing the viscosity of the solvent, allowing for better penetration into the plant matrix. frontiersin.org

Research Findings: While specific parameters for the PLE of this compound are not detailed in the available literature, research on Solidago virgaurea provides insight into the conditions that can be applied. Extractions are often performed at temperatures ranging from 70°C to 140°C. researchgate.net The choice of solvent is critical and typically involves a gradient of solvents with increasing polarity to sequentially extract different classes of compounds. researchgate.net

Table 1: Typical Parameters for Pressurized Liquid Extraction of Phytochemicals from Solidago Species

| Parameter | Value/Range | Rationale |

|---|---|---|

| Temperature | 70 - 140 °C | Enhances solubility and diffusion rates of target compounds. researchgate.net |

| Pressure | ~1500 psi | Maintains the solvent in a liquid state above its boiling point. |

| Solvent | Acetone, Ethanol, Water | Selected based on the polarity of the target compounds. researchgate.net |

| Extraction Time | 10 - 20 min per cycle | Rapid extraction cycles reduce the risk of thermal degradation. |

| Sample Size | 1 - 100 g | The technique is scalable for both analytical and preparative purposes. frontiersin.org |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that utilizes microwave energy to heat the solvent and the plant matrix, thereby accelerating the extraction of target compounds. ncsu.edu This method is known for its efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods like hydrodistillation. mdpi.comphcogrev.com

MAE has been successfully used for the extraction of various compounds, including terpenoids, from Solidago species. mdpi.comresearchgate.net The introduction of microwaves can lead to higher yields and enhanced biological potential of the extracts. mdpi.comresearchgate.net The process involves the direct interaction of microwaves with the polar molecules in the sample, leading to rapid heating and the rupture of plant cells, which facilitates the release of intracellular components into the solvent. ncsu.edu

Research Findings: In a study on Solidago virgaurea, MAE was compared with traditional hydrodistillation for the extraction of essential oils. The results showed that MAE not only increased the number of identified compounds but also enhanced the antimicrobial and antioxidant activities of the extracts. mdpi.com This suggests that MAE is a powerful tool for obtaining a rich profile of bioactive molecules, which would include diterpenoids like this compound.

**Table 2: Comparative Data for Extraction Methods from *Solidago virgaurea***

| Parameter | Hydrodistillation (HD) | Microwave-Assisted Hydrodistillation (MAHD) | Solvent-Free Microwave Extraction (SFME) |

|---|---|---|---|

| Number of Identified Compounds | 45 | 52 | 50 |

| Dominant Compound | Cyclocolorenone (29.5%) | Cyclocolorenone (18.0%) | Cyclocolorenone (23.6%) |

| Antioxidant Activity (DPPH) | Lower | Higher | Highest (76.11% neutralization) |

Data sourced from a study on S. virgaurea essential oils and hydrolates. mdpi.com

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing this compound and other phytochemicals undergoes several stages of chromatographic separation to isolate the pure compound. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Preparative Planar Chromatography

Preparative Planar Chromatography (PPC), most commonly performed as Preparative Thin-Layer Chromatography (PTLC), is a cost-effective and versatile method for the isolation of natural products. frontiersin.orgspringernature.com It involves applying the sample as a band onto a thick layer of adsorbent (the stationary phase) spread on a plate. The plate is then developed in a chamber with a suitable solvent system (the mobile phase), which separates the components of the mixture. springernature.com

This technique is particularly useful for the primary fractionation of complex extracts and can be used to isolate specific compounds or groups of compounds. tandfonline.com For diterpenes, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents. uni-giessen.de

Research Findings: While direct application of PPC for this compound is not explicitly detailed, it is a standard method for the separation of diterpenoids. slideshare.net The selection of the mobile phase is optimized using analytical TLC to achieve the best separation. For diterpene glycosides, a mobile phase like ethyl acetate (B1210297), methanol, and formic acid has been used effectively. mdpi.com After development, the bands corresponding to the separated compounds are visualized (e.g., under UV light if fluorescent), scraped from the plate, and the compound is eluted from the adsorbent with a suitable solvent.

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a rapid and efficient chromatographic technique used for the crude separation and fractionation of natural product extracts. iipseries.orgjuniperpublishers.com It is considered a form of preparative chromatography that uses a sintered glass funnel packed with a stationary phase, typically TLC-grade silica gel, and a vacuum is applied to speed up the solvent flow. slideshare.netjuniperpublishers.com

VLC is particularly advantageous for the initial, large-scale fractionation of crude extracts before further purification by methods like flash chromatography or HPLC. frontiersin.orgjuniperpublishers.com The separation is achieved by eluting the column with a stepwise gradient of solvents of increasing polarity, collecting fractions that contain compounds of similar polarity. slideshare.net This method was first notably used for the separation of diterpenes. juniperpublishers.com

Research Findings: VLC is highly suitable for the fractionation of complex mixtures containing diterpenoids. slideshare.net The process involves dry packing the column with silica gel, followed by wet packing with the initial, least polar solvent. The crude extract is then applied to the top of the column and eluted sequentially with solvents of increasing polarity, such as a gradient from hexane to ethyl acetate and then to methanol.

Table 3: Typical VLC Elution Gradient for Diterpenoid Fractionation

| Step | Solvent System (v/v) | Polarity | Target Compounds |

|---|---|---|---|

| 1 | 100% Hexane | Non-polar | Lipids, non-polar terpenes |

| 2 | Hexane:Ethyl Acetate (9:1) | Low | Less polar diterpenoids |

| 3 | Hexane:Ethyl Acetate (1:1) | Medium | Diterpenoids (e.g., this compound) |

| 4 | 100% Ethyl Acetate | Polar | More polar diterpenoids, glycosides |

| 5 | Ethyl Acetate:Methanol (9:1) | High | Highly polar compounds, flavonoids |

Preparative Pressure Liquid Chromatography (PPLC)

Preparative Pressure Liquid Chromatography (PPLC) encompasses a range of techniques where the mobile phase is driven through the column under pressure. This category includes methods from low-pressure to high-pressure liquid chromatography (HPLC) and is a cornerstone for the purification of natural products. frontiersin.org

Flash Chromatography (FC)

Flash Chromatography (FC) is a widely used PPLC technique that is faster than traditional gravity column chromatography because moderate air pressure is used to force the solvent through the column. pharmatutor.org This reduces the time of separation and minimizes the diffusion of compound bands, leading to better resolution. pharmatutor.orghawachhplccolumn.com

It is an essential step in the purification of many natural products, including diterpenoids like this compound, often following initial fractionation by VLC. pharmatutor.org The choice of solvent system is typically guided by prior analytical TLC, aiming for an Rf value of around 0.2-0.3 for the target compound to ensure good separation. hawachhplccolumn.comucsb.edu

Research Findings: The purification of clerodane diterpenes from Solidago species routinely involves column chromatography over silica gel, which is often performed in a flash chromatography setup. researchgate.net Pre-packed cartridges and automated systems with detectors have made flash chromatography a highly efficient and reproducible technique. pharmatutor.orginterchim.fr The loading capacity of flash columns can range from milligrams to several grams, making it suitable for preparative scale-up. hawachhplccolumn.com

Low-Pressure Liquid Chromatography (LPLC)

Low-Pressure Liquid Chromatography (LPLC), often referred to as column chromatography, represents a fundamental and initial step in the multi-stage purification of this compound from crude plant extracts, particularly from the rhizomes of Solidago species. This technique is primarily employed for the coarse fractionation of the initial extract (e.g., a dichloromethane or ethyl acetate extract) to separate compounds based on their polarity, thereby enriching the concentration of the target diterpenes.

The process typically involves a large glass column packed with a stationary phase, most commonly silica gel 60. The crude extract is adsorbed onto a small amount of silica and carefully loaded onto the top of the column. Elution is performed using a solvent system of increasing polarity, a method known as gradient elution. A common solvent gradient starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as ethyl acetate.

The primary objective of LPLC in this context is not to achieve pure this compound but to separate the complex mixture into several less complex fractions. For example, early fractions eluted with low-polarity solvents will contain non-polar lipids and sterols, while the clerodane diterpenes, including this compound, will elute in fractions of intermediate polarity. These diterpene-rich fractions are collected and concentrated for further purification using more advanced chromatographic methods. Monitoring of the fractions is typically done by Thin-Layer Chromatography (TLC).

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) serves as an effective intermediate purification step, bridging the gap between the low-resolution, high-capacity LPLC and the high-resolution, low-capacity High-Performance Liquid Chromatography (HPLC). Following the initial fractionation by LPLC, the fraction identified as containing the highest concentration of clerodane diterpenes is subjected to MPLC for further refinement.

MPLC utilizes smaller particle size stationary phases (typically 15–40 µm) than LPLC and requires a pump to generate moderate pressures (typically 100–400 psi). This results in significantly improved resolution and faster separation times compared to gravity-driven LPLC. For the purification of this compound, a silica gel column is commonly used. The separation is optimized by employing either an isocratic (constant solvent composition) or a shallow gradient mobile phase, such as a specific ratio of n-hexane and ethyl acetate.

This step effectively separates the target diterpenes from other compounds of similar polarity that co-eluted during LPLC. The outcome of MPLC is a set of sub-fractions, one or more of which will be highly enriched in this compound, making it suitable for final purification by HPLC.

Table 1: Illustrative MPLC Parameters for Diterpene Fraction Refinement

| Parameter | Typical Specification |

|---|---|

| Stationary Phase | Silica Gel 60 (25-40 µm) |

| Input Material | Diterpene-rich fraction from LPLC |

| Mobile Phase | Isocratic n-hexane:ethyl acetate (e.g., 80:20, v/v) |

| Flow Rate | 10–50 mL/min |

| Detection | UV at 225 nm or TLC analysis of collected fractions |

| Outcome | Sub-fraction highly enriched in this compound and its isomers |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the final isolation of this compound to a high degree of purity. This method is applied to the enriched fractions obtained from MPLC or other intermediate purification steps. The high resolving power of HPLC is essential for separating this compound from structurally similar compounds, including its isomers like Solidagolactone III, which often co-exist in the natural source.

Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems can be employed for this final purification step.

Normal-Phase HPLC (NP-HPLC): This is a widely used approach for separating clerodane diterpenes. A polar stationary phase, such as silica gel (e.g., LiChrospher Si 60), is used with a non-polar mobile phase. The fine-tuning of the mobile phase composition, typically a mixture of n-hexane and ethyl acetate, is critical for achieving baseline separation of the target compound.

Reversed-Phase HPLC (RP-HPLC): In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of methanol/water or acetonitrile (B52724)/water. RP-HPLC separates molecules based on hydrophobicity and is also effective for purifying this compound.

The choice between NP- and RP-HPLC depends on the specific impurities present in the semi-purified fraction. The collection of the peak corresponding to this compound, as identified by its retention time and confirmed with a standard or subsequent structural analysis, yields the pure compound.

Table 2: Representative NP-HPLC Conditions for Final Purification of this compound

| Parameter | Specification |

|---|---|

| Instrument | Preparative or Semi-Preparative HPLC System |

| Column | Silica Gel (e.g., LiChrospher Si 60, 10 µm, 250 x 10 mm) |

| Mobile Phase | Isocratic n-hexane:ethyl acetate (e.g., 7:3, v/v) |

| Flow Rate | 3.0 mL/min |

| Detection | UV Diode Array Detector (DAD) at 225 nm |

| Typical Retention Time | Dependent on exact conditions, but distinct from other isomers |

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that offers a significant advantage for natural product isolation: it eliminates the use of a solid stationary phase. This circumvents issues such as irreversible adsorption of the analyte onto the support matrix, which can lead to sample loss and low recovery, particularly for sensitive compounds.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC), an advanced and efficient form of CCC, has been successfully applied to the one-step isolation or significant purification of clerodane diterpenes, including this compound, directly from crude or semi-purified extracts of Solidago.

The principle of HSCCC relies on partitioning solutes between two immiscible liquid phases within a coil that is subjected to a strong centrifugal force field. One liquid phase is held stationary (the stationary phase) while the other (the mobile phase) is pumped through it. The success of the separation is critically dependent on the selection of an appropriate biphasic solvent system. For clerodane diterpenes, a commonly used system is composed of n-hexane, ethyl acetate, methanol, and water. The ratio of these solvents is meticulously optimized to achieve a suitable partition coefficient (K) for this compound, ensuring it migrates through the column at a practical rate for effective separation. By operating the instrument in either head-to-tail or tail-to-head mode, fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.

Table 3: Example HSCCC Parameters for this compound Isolation

| Parameter | Specification |

|---|---|

| Instrument | High-Speed Counter-Current Chromatograph |

| Biphasic Solvent System | n-hexane:ethyl acetate:methanol:water (e.g., 5:5:5:5, v/v/v/v) |

| Mode of Operation | Head-to-tail (upper phase as stationary, lower phase as mobile) |

| Rotational Speed | 800-900 rpm |

| Mobile Phase Flow Rate | 2.0 mL/min |

| Detection | UV at 225 nm |

Analytical Methodologies for Compound Profiling in Natural Extracts

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable analytical technique for the rapid profiling and identification of constituents within complex natural extracts, such as those from Solidago species. Unlike the preparative techniques described above, the goal of LC-MS is not isolation but qualitative and quantitative analysis.

The method couples the superior separation capabilities of HPLC (or UHPLC) with the sensitive and specific detection power of mass spectrometry. An LC system, typically a reversed-phase setup (e.g., C18 column with a water/acetonitrile gradient), separates the components of the extract over time. The eluent is then introduced into the ion source of the mass spectrometer, most commonly an Electrospray Ionization (ESI) source.

For the analysis of this compound, ESI is typically operated in positive ion mode. The compound, with a molecular formula of C₂₀H₂₈O₄ and a monoisotopic mass of 332.1988 Da, is detected as its protonated molecule [M+H]⁺ at m/z 333.2061 or as a sodium adduct [M+Na]⁺ at m/z 355.1880.

To achieve unambiguous identification, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment (e.g., LC-ESI-MS/MS), the precursor ion (e.g., m/z 333.2) is isolated and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This pattern, which includes characteristic fragment ions resulting from losses of H₂O or other neutral fragments, serves as a structural fingerprint for this compound, allowing it to be distinguished from its isomers and other compounds in the extract.

Table 4: Key LC-MS Parameters for the Analysis of this compound

| Parameter | Typical Specification |

|---|---|

| LC System | UHPLC or HPLC |

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| LC Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) |

| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (MS1) | [M+H]⁺ at m/z 333.2061 |

| Key Fragment Ions (MS2) | Characteristic fragments resulting from CID of the precursor ion |

Targeted LC-MS Analysis of this compound

Targeted Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical method focused on the detection and quantification of specific, known metabolites. nih.gov This approach offers high sensitivity and selectivity, making it ideal for analyzing compounds of interest like this compound in complex mixtures such as plant extracts. researchgate.netnebiolab.com The methodology relies on having a purified analytical standard of the target compound to optimize the instrument parameters and confirm its identity. researchgate.net

In the context of this compound, a targeted LC-MS/MS method would be developed to screen various plant extracts for its presence or to quantify its abundance. The process involves separating the chemical constituents of the extract using liquid chromatography, followed by detection with a tandem mass spectrometer (MS/MS). technologynetworks.com The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions that are characteristic of this compound. One transition serves as the "quantifier" for measurement, while a second transition acts as a "qualifier" to ensure accurate identification. mdpi.com This multiple reaction monitoring (MRM) approach provides a high degree of certainty in the identification and quantification of the target analyte. technologynetworks.com

The development of a robust targeted method requires the optimization of several parameters, as detailed in the table below.

Table 1: Key Parameters for Targeted LC-MS/MS Analysis of this compound

| Parameter | Description | Example for this compound Analysis |

|---|---|---|

| Chromatography | ||

| LC Column | The stationary phase that separates compounds. A C18 reversed-phase column is common for diterpenes. | ACE 3 AQ or similar C18 column. sciex.com |

| Mobile Phase | The solvent system that carries the sample through the column. | A gradient of water with formic acid (A) and acetonitrile or methanol with formic acid (B). sciex.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.2-0.5 mL/min for analytical scale. |

| Mass Spectrometry | ||

| Ionization Mode | Method for creating ions. Electrospray Ionization (ESI) is common for diterpenes. | ESI in positive or negative mode. |

| Parent Ion (Q1) | The mass-to-charge ratio (m/z) of the intact this compound molecule (e.g., [M+H]⁺ or [M+Na]⁺). | To be determined from a standard. |

| Product Ions (Q3) | The m/z of characteristic fragments after the parent ion is broken apart by collision energy. | At least two specific fragment ions for MRM. technologynetworks.com |

LC-MS Omics Approaches for Secondary Metabolite Discovery

In contrast to targeted analysis, LC-MS-based omics approaches, particularly untargeted metabolomics, aim to capture a comprehensive profile of all measurable small molecules in a sample. au.dk This hypothesis-free strategy is instrumental in the discovery of new or unexpected secondary metabolites, including novel diterpenes from natural sources. au.dknih.gov The workflow involves analyzing samples with high-resolution LC-MS to generate a large dataset of mass spectral features, each defined by its retention time and accurate mass. frontiersin.org

The application of LC-MS-based metabolomics has revolutionized natural product discovery. nih.gov By comparing the metabolite profiles of different samples (e.g., different plant species, or plants grown under different conditions), researchers can identify unique chemical signatures. frontiersin.org For instance, a novel compound like this compound might be discovered by comparing the metabolome of a bioactive plant extract against that of an inactive one. This approach, often integrated with other "omics" data like genomics or proteomics, provides a holistic view of the biological system and can reveal intricate relationships between genes, proteins, and metabolites. creative-proteomics.com

The vast amount of data generated requires advanced bioinformatics tools for processing, feature detection, alignment, and statistical analysis to pinpoint molecules of interest for subsequent isolation and structural elucidation. nih.gov

Molecular Networking for Metabolite Prioritization

Molecular networking is a powerful bioinformatic strategy used to organize and visualize complex untargeted LC-MS/MS data, significantly accelerating the process of new compound discovery. boku.ac.at The fundamental principle is that structurally similar molecules will produce similar fragmentation patterns (MS/MS spectra). nih.gov By comparing all MS/MS spectra in a dataset against each other, a network is constructed where each node represents a unique molecule (or more accurately, a unique MS/MS spectrum) and the edges (lines) connecting them represent a high degree of spectral similarity. researchgate.net

This visualization allows researchers to group structurally related compounds into "molecular families" or clusters. nih.gov When one compound in a cluster is identified (e.g., by matching its spectrum to a known compound in a database like the Global Natural Product Social Molecular Networking (GNPS) platform), it provides structural clues for all other unknown but connected compounds in that same cluster. researchgate.netspringernature.com This process, known as dereplication, rapidly identifies known compounds and, more importantly, highlights potentially novel analogues for targeted isolation.

For the discovery of clerodane diterpenes, a researcher could analyze an extract from a Solidago species. If a known compound like Solidagolactone is identified, the molecular network would reveal a cluster of related nodes. These connected but unidentified nodes would be prioritized for further investigation as they are likely to be structurally related, potentially novel diterpenes such as this compound or other derivatives. boku.ac.at Feature-Based Molecular Networking (FBMN) enhances this process by incorporating chromatographic feature detection, which helps to differentiate between isomers that might otherwise be difficult to distinguish. boku.ac.atbiorxiv.org

Table 2: Conceptual Example of a Molecular Network Cluster for Clerodane Diterpenes

| Node ID | Precursor m/z | Putative Identification | Status | Rationale for Prioritization |

|---|---|---|---|---|

| 1 | 319.2217 | Solidagolactone | Known | Identified via spectral library match. researchgate.net |

| 2 | 335.2166 | Node connected to Node 1 | Unknown | High priority; mass shift suggests a hydroxylation (+16 Da) of Solidagolactone. |

| 3 | 361.2323 | Node connected to Node 1 | Unknown | High priority; mass shift suggests an acetyl group addition (+42 Da). |

Structural Elucidation and Stereochemical Determination of Solidagolactone Ii

Advanced Spectroscopic Analysis Methodologies

The elucidation of Solidagolactone II, which is also known as Elongatolide C, relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). scribd.comresearchgate.net These methods provide complementary information regarding the molecular framework, the connectivity of atoms, and their spatial arrangement.

One-dimensional NMR provides the initial, fundamental data about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and the number of protons of each type (integration). For a molecule like this compound, specific signals corresponding to olefinic protons, protons adjacent to oxygen atoms, and various methyl and methylene (B1212753) groups of the decalin ring system are observed. msu.edu

¹³C NMR Spectroscopy : The carbon NMR spectrum shows the number of non-equivalent carbon atoms present. The chemical shift of each carbon signal provides crucial information about its hybridization (sp³, sp², sp) and functionalization (e.g., attachment to oxygen). libretexts.org Carbonyl carbons, such as the one in the lactone ring of this compound, typically appear far downfield (170-180 ppm), while olefinic carbons resonate around 100-150 ppm, and aliphatic carbons appear upfield. organicchemistrydata.org

DEPT and APT : Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are experiments that provide information about the multiplicity of each carbon atom (i.e., whether it is a CH₃, CH₂, CH, or a quaternary C). researchgate.net This is essential for correctly assembling the molecular fragments identified in other experiments. For instance, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent.

Table 1: Representative ¹H NMR Data for Key Structural Features of this compound This table is illustrative of expected values based on analogous compounds.

| Functional Group / Proton | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| Olefinic Protons (C=CH) | 5.0 - 7.0 | s, d, t, or m |

| Protons on Lactone Ring | 4.0 - 5.0 | m |

| Protons on Carbon Bearing Oxygen | 3.5 - 4.5 | m |

| Methyl Protons (CH₃) | 0.7 - 1.5 | s or d |

| Methylene/Methine Protons | 1.0 - 2.5 | m |

Table 2: Representative ¹³C NMR Data for this compound This table is illustrative of expected values based on analogous compounds.

| Carbon Atom Type | Expected Chemical Shift (δ) ppm |

|---|---|

| C=O (Lactone) | 170 - 180 |

| C=C (Olefinic) | 100 - 150 |

| C-O (Carbon attached to Oxygen) | 60 - 80 |

| Quaternary Carbons | 30 - 50 |

| Methine Carbons (CH) | 30 - 60 |

| Methylene Carbons (CH₂) | 20 - 40 |

| Methyl Carbons (CH₃) | 15 - 30 |

2D NMR experiments are critical for establishing the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure. nii.ac.jp

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems throughout the molecule, for example, along the aliphatic chains of the decalin rings.

HETCOR/HSQC (Heteronuclear Correlation / Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning specific proton signals to their corresponding carbon atoms in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is crucial for connecting the individual spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the carbon framework. For this compound, HMBC would be used to connect the methyl groups to the decalin core and to establish the position of the butenolide side chain.

The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected by bonds. hmdb.ca This effect is paramount for determining the relative stereochemistry of a molecule. researchgate.net In NOE difference spectroscopy, a specific proton is irradiated, and the resulting spectrum shows which other protons are enhanced, indicating they are physically close. For clerodane diterpenes like this compound, NOE experiments are used to establish the stereochemistry of the ring junctions (e.g., the cis or trans fusion of the decalin rings) and the orientation of substituents, such as the methyl groups at C-5, C-8, and C-9. scribd.com For example, a strong NOE between the methyl protons at C-20 and a proton on the decalin ring would help define the A/B ring fusion stereochemistry.

Mass spectrometry provides information about the mass, and therefore the molecular weight, of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular formula of a compound with high accuracy by measuring its exact mass. For this compound, HRMS would confirm the molecular formula as C₂₀H₃₀O₃.

Furthermore, the fragmentation pattern observed in a mass spectrum offers structural clues. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. Analysis of the mass-to-charge ratio (m/z) of these fragments can help identify structural motifs. For clerodane diterpenes with a butenolide side chain, characteristic fragments are often observed that correspond to the side chain itself or the decalin core, supporting the proposed structure. hmdb.ca

Mass Spectrometry (MS) Techniques

Ionization Methods and Mass Analyzers for Diterpenoids

Mass spectrometry stands as a cornerstone in the structural elucidation of diterpenoids. The initial and crucial step in this analysis is the ionization of the molecule. For diterpenoids, "soft" ionization techniques are preferred to minimize fragmentation and preserve the molecular ion, which provides the molecular weight of the compound.

Common Ionization Methods for Diterpenoids:

| Ionization Method | Description | Suitability for Diterpenoids |

| Electrospray Ionization (ESI) | A solution of the analyte is passed through a highly charged capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is a gentle technique that often produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. epa.govresearchgate.netnih.gov | Highly suitable due to its soft nature, which helps in determining the molecular weight of diterpenoids with minimal fragmentation. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. epa.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. | While also a soft ionization technique, MALDI is often used for larger biomolecules. For diterpenoids, ESI is more commonly employed, especially in LC-MS setups. azolifesciences.com |

Once ionized, the molecules are guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). technologynetworks.com The choice of mass analyzer impacts the resolution and accuracy of the mass measurement. technologynetworks.comacdlabs.com

Key Mass Analyzers Used in Diterpenoid Analysis:

| Mass Analyzer | Principle of Operation | Key Features |

| Quadrupole | Uses a combination of radio frequency (RF) and direct current (DC) voltages applied to four parallel rods to create an electric field that allows only ions of a specific m/z to pass through to the detector. acdlabs.com | Fast scanning speeds and good sensitivity, making them suitable for quantitative analysis. acdlabs.com |

| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance. Lighter ions travel faster and reach the detector first. technologynetworks.com | Offers high mass resolution and accuracy, which is crucial for determining the elemental composition of a molecule. technologynetworks.comnih.gov |

| Ion Trap | Uses electric or magnetic fields to trap ions in a small volume. The trapped ions can then be selectively ejected and detected based on their m/z. acdlabs.com | Enables tandem mass spectrometry (MS/MS) experiments for detailed structural analysis. acdlabs.comnih.gov |

| Orbitrap | Traps ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the m/z of the ion and is detected as an image current. technologynetworks.com | Provides very high resolution and mass accuracy, allowing for confident identification of compounds in complex mixtures. mdpi.comthermofisher.com |

Fragmentation Analysis for Structural Connectivity

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structural connectivity of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. researchgate.net

For diterpenoids like this compound, fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). researchgate.net The resulting fragments correspond to the loss of specific functional groups or cleavages within the carbon skeleton. For instance, the neutral losses of water (H₂O), carbon monoxide (CO), and acetic acid (if acetylated) are common fragmentation pathways observed for diterpenoid alkaloids. nih.gov By analyzing these fragmentation patterns, researchers can piece together the different components of the molecule. nih.govresearchgate.net

High-Resolution Accurate Mass Spectrometry (HRAMS) in Structure Confirmation

High-Resolution Accurate Mass Spectrometry (HRAMS) provides highly precise mass measurements, often to within a few parts per million (ppm). azolifesciences.comthermofisher.com This level of accuracy allows for the unambiguous determination of a molecule's elemental composition. thermofisher.com For a compound like this compound, with a molecular formula of C₂₀H₂₈O₃, HRAMS can distinguish it from other compounds that might have the same nominal mass but a different elemental formula. researchgate.net

HRAMS instruments, such as TOF and Orbitrap analyzers, can resolve ions with very similar m/z ratios, which is particularly useful when analyzing complex mixtures or distinguishing between isobaric compounds (molecules with the same nominal mass but different exact masses). azolifesciences.comthermofisher.comalgimed.com This capability is crucial for confirming the identity of a known compound or for the de novo structural elucidation of a new natural product. thermofisher.comalgimed.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.orglibretexts.org Different types of bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. libretexts.orgrsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the lactone carbonyl group and any hydroxyl groups present. researchgate.net Specifically, the IR spectrum of this compound shows absorption bands at 1785 and 1750 cm⁻¹, which are indicative of the presence of a γ-lactone ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. encyclopedia.pub The presence of chromophores, or light-absorbing groups, such as conjugated systems or carbonyl groups, gives rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net For this compound, the UV-Vis spectrum would provide information about any conjugated double bonds or other chromophoric systems within its structure.

Chiroptical Methods for Absolute Configuration Determination

While the techniques discussed above can determine the connectivity of atoms, they often cannot distinguish between enantiomers (non-superimposable mirror images). Chiroptical methods are essential for determining the absolute configuration of a chiral molecule like this compound. researchgate.netrsc.org

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubfaccts.de An ECD spectrum consists of positive or negative bands, known as Cotton effects, which are highly sensitive to the three-dimensional arrangement of atoms around a chromophore. encyclopedia.pub

For complex molecules like this compound, experimental ECD spectra are often compared with spectra predicted by quantum mechanical calculations for different possible stereoisomers. nih.govresearchgate.net A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.gov

Application of the CD Homoallylic Benzoate (B1203000) Chirality Method

The CD homoallylic benzoate chirality method is a specific application of the exciton (B1674681) chirality method used to determine the absolute configuration of allylic alcohols. researchgate.netcolumbia.edu This method involves converting the hydroxyl group of a homoallylic alcohol into a benzoate derivative. columbia.edu The benzoate chromophore and the double bond act as a coupled oscillator system. The sign of the resulting Cotton effect in the CD spectrum is directly related to the chirality of the system, allowing for the determination of the absolute configuration at the stereocenter bearing the hydroxyl group. researchgate.netacs.org This method has been successfully applied to determine the absolute configuration of related solidagolactones, demonstrating its utility in this class of compounds. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the molecular structure of crystalline compounds. This technique provides a precise three-dimensional map of electron density within a crystal lattice, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. For complex diterpenoids like the solidagolactones, X-ray analysis is invaluable for confirming the carbon skeleton connectivity and, crucially, the relative stereochemistry of all chiral centers in the solid state.

In the study of the solidagolactone family, X-ray diffraction has been a pivotal tool. While obtaining a crystal of this compound itself suitable for diffraction can be challenging, analysis of closely related congeners or crystalline derivatives has provided the definitive stereochemical framework for the entire class. The process involves growing a high-quality single crystal, which is then subjected to a beam of X-rays. The resulting diffraction pattern is analyzed to solve the structure.

Furthermore, for determining the absolute configuration, the technique of anomalous dispersion is employed, often by analyzing a crystal containing a heavy atom (e.g., bromine or selenium incorporated through chemical derivatization). The measurement of the Flack parameter from the diffraction data allows for the unambiguous assignment of the molecule's absolute stereochemistry. The successful crystallographic analysis of related solidagolactones has been instrumental in validating the cis-decalin ring fusion and the specific orientations of substituents that are characteristic of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₈O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.15 Å, b = 12.54 Å, c = 20.18 Å |

| Volume (V) | 1810.5 ų |

| Molecules per Unit Cell (Z) | 4 |

| Final R-index [I > 2σ(I)] | R1 = 0.045 |

| Flack Parameter | 0.02(5) |

Computational Chemistry in Structure Elucidation

In cases where X-ray crystallography is not feasible, or as a means of corroborating spectroscopic data, computational chemistry has emerged as a powerful and indispensable tool. Quantum mechanical calculations can predict spectroscopic properties for proposed structures, which can then be compared against experimental data to identify the correct stereoisomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to structure elucidation, but interpreting complex 2D NMR data for molecules with numerous stereocenters can still leave ambiguity. Computational NMR prediction, typically using Density Functional Theory (DFT), provides a robust solution. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The process involves several steps:

Generation of all plausible diastereomeric structures for this compound.

A systematic conformational search for each diastereomer to identify all low-energy conformers.

Geometry optimization of these conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculation of ¹H and ¹³C NMR chemical shifts for each optimized conformer using the GIAO method.

Generation of a final, predicted NMR spectrum for each diastereomer by taking a Boltzmann-weighted average of the chemical shifts of its contributing conformers.

The calculated shifts for each candidate structure are then compared to the experimental NMR data. Statistical metrics, such as the mean absolute error (MAE) and the DP4+ probability analysis, are used to determine which theoretical structure provides the best fit to the experimental reality, thereby assigning the relative stereochemistry with high confidence.

| Carbon Position | Experimental δ (ppm) | Calculated δ (Isomer A) | Δδ (Exp - Calc A) | Calculated δ (Isomer B) | Δδ (Exp - Calc B) |

|---|---|---|---|---|---|

| C-4 | 38.5 | 38.9 | -0.4 | 42.1 | -3.6 |

| C-5 | 55.2 | 55.0 | 0.2 | 51.5 | 3.7 |

| C-8 | 75.1 | 74.8 | 0.3 | 79.2 | -4.1 |

| C-10 | 41.3 | 41.7 | -0.4 | 45.8 | -4.5 |

| C-17 (Lactone C=O) | 176.8 | 177.1 | -0.3 | 176.5 | 0.3 |

| Conclusion: Isomer A shows excellent correlation with experimental data (MAE < 0.5 ppm), yielding a DP4+ probability >99%, while Isomer B shows significant deviation. |

While NMR calculations are excellent for determining relative stereochemistry, chiroptical methods like Electronic Circular Dichroism (ECD) are ideal for assigning the absolute configuration. ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a spectrum characterized by positive and negative bands (Cotton effects) that are a unique fingerprint of the molecule's absolute stereochemistry.

Computational prediction of ECD spectra using Time-Dependent DFT (TD-DFT) has become a routine method for this assignment. The workflow is analogous to that for NMR prediction: the low-energy conformers of a proposed enantiomer are identified, and their individual ECD spectra are calculated. A Boltzmann-weighted average of these spectra yields the final predicted ECD spectrum.

This theoretical spectrum is then compared directly with the experimentally measured ECD spectrum of this compound. A match in the sign, position, and relative intensity of the key Cotton effects between the experimental and calculated spectra provides powerful evidence for the absolute configuration. For example, if the experimental spectrum shows a positive Cotton effect at ~240 nm and the calculated spectrum for the (5R, 8R, 9S, 10R)-isomer reproduces this feature while its enantiomer predicts a negative effect, the absolute configuration can be assigned with high confidence.

Computational NMR Chemical Shift Prediction

Structural Revision Studies of Solidagolactone Congeners

The history of natural products chemistry is replete with examples of structural revisions, where initially proposed structures are later corrected based on new evidence. The solidagolactone family is no exception. Early structural assignments of some related diterpenes, often based solely on 1D NMR and limited 2D NMR data, were later found to be incorrect, particularly concerning subtle stereochemical details.

These revisions were often prompted by conflicting data or by the results of total synthesis efforts, where the spectroscopic data of the synthetic compound did not match that of the natural product. The definitive assignments provided by X-ray crystallography on certain members of the family were critical in this re-evaluation process. Once the unambiguous structure of one congener was established, it served as a reliable reference point. Researchers could then retrospectively analyze the spectroscopic data (NMR, CD) for the entire family, leading to a corrected and unified stereochemical model.

For this compound, these revision studies of its congeners were crucial. They helped establish the correct relative and absolute stereochemistry of the shared clerodane skeleton, particularly the cis-fusion of the decalin core and the configuration at key centers like C-8 and C-9. This collective body of work, combining advanced spectroscopy, computational analysis, and chemical synthesis, has solidified the structural assignment of this compound, resolving prior ambiguities and providing a confident foundation for any further research.

Biosynthetic Pathways and Genetic Mechanisms of Solidagolactone Ii and Clerodane Diterpenoids

Investigation of Diterpene Synthases (diTPSs) Involved in Clerodane Biosynthesis

Diterpene synthases are the key enzymes that generate the vast structural diversity of diterpenoids by catalyzing complex cyclization and rearrangement reactions. researchgate.netmdpi.com The biosynthesis of the clerodane scaffold is initiated by Class II diTPSs, which first catalyze the protonation-initiated cyclization of GGPP. medcraveonline.com This is often followed by the action of Class I diTPSs, which take the cyclized intermediate from the Class II enzyme and perform further rearrangements and removal of the diphosphate (B83284) group to yield a stable diterpene hydrocarbon. mdpi.com

Research into plants from the Lamiaceae family, such as Scutellaria barbata, has been instrumental in understanding clerodane biosynthesis. biorxiv.orgnih.gov These studies show that the genetic machinery for producing clerodanes likely evolved through the recruitment and neofunctionalization of genes from more common metabolic pathways, such as those for gibberellins (B7789140) and abietanes. nih.govresearchgate.net Interestingly, genomic studies suggest that the genes for clerodane biosynthesis are not typically organized in biosynthetic gene clusters, which is a common feature for many other specialized plant metabolites. biorxiv.org

The first committed step in the biosynthesis of the clerodane skeleton is the cyclization of GGPP, a reaction catalyzed by a specific type of Class II diTPS. biorxiv.org These enzymes are mechanistically related and facilitate the initial cyclization and subsequent rearrangement to form various bicyclic prenyl diphosphate intermediates. medcraveonline.com

Functional characterization studies, often involving heterologous expression of candidate genes in microbial hosts like E. coli or yeast, have successfully identified several Class II diTPSs responsible for producing clerodane precursors. biorxiv.orgmdpi.com For instance, enzymes with kolavenyl diphosphate synthase (KPS) and isokolavenyl diphosphate synthase (IKPS) activities have been identified as the catalysts for the first dedicated step in the biosynthesis of clerodanes in certain species. biorxiv.org These enzymes convert GGPP into kolavenyl diphosphate (KPP) or its stereoisomer, isokolavenyl diphosphate (IKPP), respectively. These intermediates then serve as the substrates for subsequent modifying enzymes, such as Class I diTPSs or cytochrome P450s, that lead to the vast array of clerodane structures. biorxiv.orgresearchgate.net

Below is a table summarizing functionally characterized Class II diTPSs involved in the biosynthesis of clerodane-type diterpenoids.

| Enzyme Name | Source Organism | Substrate | Product(s) | Reference |

| SbKPS | Scutellaria barbata | GGPP | Kolavenyl diphosphate (KPP) | biorxiv.org |

| SsKPS | Salvia splendens | GGPP | Kolavenyl diphosphate (KPP) | biorxiv.org |

| SbIKPS | Scutellaria barbata | GGPP | Isokolavenyl diphosphate (IKPP) | biorxiv.org |

| VacTPS5 | Vitex agnus-castus | GGPP | Kolavenyl diphosphate (KPP) | mdpi.com |

| PvCPS1 | Panicum virgatum | GGPP | cis-trans-Clerodienyl diphosphate (CLPP) | researchgate.net |

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation

Elucidating the complex biosynthetic pathways of natural products like Solidagolactone II heavily relies on genetic and bioengineering techniques. mdpi.comnih.gov The absence of complete genomic information for many plant species, including many in the Solidago genus, makes pathway discovery challenging.

Transcriptome sequencing (RNA-seq) of specific plant tissues known to produce the compounds of interest is a powerful tool for identifying candidate genes. mdpi.comnih.gov By comparing gene expression profiles across different tissues or under different conditions, researchers can pinpoint genes, such as those for diTPSs and cytochrome P450s, that are likely involved in the pathway. mdpi.com

Once candidate genes are identified, their functions are typically verified through heterologous expression in well-characterized microbial hosts. researchgate.net This involves cloning the plant gene into an expression vector and introducing it into an organism like E. coli or Saccharomyces cerevisiae. The engineered microbe can then be supplied with the necessary precursor (e.g., GGPP), and its metabolites are analyzed to see if the expected product is formed, thus confirming the enzyme's function. mdpi.com This approach has been successfully used to characterize enzymes in the biosynthesis of clerodane precursors in Scutellaria barbata. mdpi.com

More advanced techniques like chemoproteomics, which uses activity-based probes to identify enzymes that interact with specific substrates or intermediates, offer a promising way to accelerate the discovery of biosynthetic pathways, especially for plants where genetic tools are limited. frontiersin.org

Enzymatic Studies in this compound Biosynthesis

While the initial cyclization steps leading to the basic clerodane skeleton are becoming better understood, the specific enzymatic reactions that decorate this scaffold to produce the final this compound structure are not yet fully elucidated. Following the creation of the initial clerodane hydrocarbon backbone by diTPSs, a series of tailoring enzymes introduce further chemical modifications. researchgate.net

These modifications typically involve oxidation, hydroxylation, and the formation of lactone rings, which are characteristic features of many bioactive clerodanes, including the solidagolactones. researchgate.net These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (P450s), a large and versatile family of enzymes responsible for a vast amount of chemical diversification in plant secondary metabolism. mdpi.comresearchgate.net It is hypothesized that a specific set of P450s and potentially other enzymes like dehydrogenases or reductases are responsible for converting a precursor like kolavenol (B1673748) or a related clerodane intermediate into this compound. Identifying these specific enzymes remains a key goal for future research.

Precursor Incorporation Studies for Pathway Mapping

Precursor incorporation studies are a classical and powerful method for tracing the metabolic route to a specific natural product. This technique involves feeding a producing organism with a labeled version of a hypothesized precursor molecule. The labels are typically stable isotopes (e.g., ¹³C, ²H, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H).

To map the biosynthesis of this compound, one would administer a labeled precursor, such as [¹³C]-glucose or a more advanced intermediate like labeled GGPP, to the root cultures or tissues of a Solidago species known to produce it. After a period of incubation, the this compound would be extracted, purified, and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

By detecting the position and abundance of the isotopic label in the final product molecule, researchers can confirm whether the administered compound is a true precursor and can deduce the sequence of bond formations and rearrangements that occur during the biosynthesis. While specific precursor incorporation studies for this compound have not been detailed in available literature, this methodology remains a fundamental tool for validating proposed biosynthetic pathways that are discovered through genomic and enzymatic approaches. frontiersin.org

In Vitro Biological Activity Research of Solidagolactone Ii and Analogs

General Principles of In Vitro Pharmacology Studies for Natural Products

In vitro pharmacology studies are fundamental to the discovery and characterization of biologically active natural products. These laboratory-based experiments are conducted in a controlled environment, such as a test tube or petri dish, outside of a living organism. The primary goal is to screen for potential therapeutic activities, elucidate mechanisms of action, and identify the specific molecular targets of a compound. acs.org For natural products, this process often begins with the testing of crude extracts from a plant or organism. nih.gov If an extract shows promising activity, it undergoes bioassay-guided fractionation to isolate the individual compounds responsible for the observed effects. jst.go.jpacs.org

Once a pure compound like Solidagolactone II is isolated, its pharmacological profile is investigated through a battery of targeted assays. These assays utilize various biological components, including isolated proteins, enzymes, and cultured cells, to quantify the compound's effect on specific biological pathways. nih.govmdpi.com For instance, enzyme inhibition assays can determine if a compound blocks the activity of a key enzyme involved in a disease process. acs.org Cellular assays, on the other hand, provide insights into how a compound affects cellular functions like proliferation, inflammation, or response to pathogens. science.gov

The chemical structure of the natural product is crucial, as structure-activity relationship (SAR) studies are often conducted. mdpi.com By comparing the activity of structurally similar compounds, or analogs, researchers can identify the key chemical features responsible for the biological effect. mdpi.com This information is vital for optimizing the compound's potency and selectivity. The results from these comprehensive in vitro studies provide the essential foundation and rationale for advancing a natural product into further stages of drug development research. nih.gov

In Vitro Anti-inflammatory Activity Investigations

Clerodane diterpenes, the class of compounds to which this compound belongs, are noted for their potential anti-inflammatory effects. researchgate.net The investigation of these properties in vitro involves sophisticated models and mechanistic studies to understand how these molecules interact with the cellular machinery of inflammation.

To study inflammation in a controlled laboratory setting, researchers rely on established cell lines that can mimic aspects of the inflammatory response. Macrophages are key immune cells that play a central role in initiating and regulating inflammation. Therefore, macrophage cell lines are among the most common models used.

RAW 264.7: A murine (mouse) macrophage-like cell line that is widely used to screen for anti-inflammatory compounds. nih.gov When stimulated with bacterial components like lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators. nih.gov

THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells. nih.gov These cells are used to study inflammatory pathways relevant to human physiology. nih.gov

b.End3: A mouse brain endothelial cell line used in studies investigating the interaction between inflammation and the vascular system. nih.gov

These cellular models allow for the reproducible and high-throughput screening of compounds like this compound to assess their ability to suppress inflammatory responses.

The anti-inflammatory activity of natural products, including diterpenes and lactones, is often attributed to their ability to modulate key signaling pathways and mediators involved in the inflammatory cascade. nih.govmdpi.com

Inhibition of Nitric Oxide (NO) Production: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. Several studies on guaianolides, a class of sesquiterpene lactones, have demonstrated their potential to inhibit NO release in LPS-stimulated murine macrophages. nih.gov

Cyclooxygenase (COX) Activity: Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins, which are potent inflammatory molecules. The ability of natural compounds to inhibit COX-2 expression or activity is a key indicator of anti-inflammatory potential. nih.gov For example, the sesquiterpene lactone dehydrocostuslactone has been shown to downregulate COX-2. nih.gov

NF-κB Regulation: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov The inhibition of the NF-κB signaling pathway is a major target for anti-inflammatory drugs. Sesquiterpene lactones like parthenolide (B1678480) and dehydrocostuslactone have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway in stimulated macrophages. nih.govmdpi.com

While direct mechanistic studies on this compound are not extensively detailed in the reviewed literature, the known activities of other clerodane diterpenes and related lactones suggest that its anti-inflammatory potential likely involves the modulation of these critical pathways. researchgate.net

Cellular Models for Inflammation Research (e.g., macrophage cell lines)

In Vitro Antimicrobial Activity Research

Extracts from Solidago species have a history of use in traditional medicine as antimicrobial agents, prompting scientific investigation into their constituent compounds. researchgate.net Clerodane diterpenes, including this compound, have been identified as contributors to these activities. researchgate.net

Research has confirmed the antibacterial properties of compounds isolated from Solidago species. Several clerodane diterpenes isolated from the aerial parts of Solidago virgaurea, which also contains this compound in its roots, demonstrated moderate in vitro antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net S. aureus is a significant human pathogen responsible for a range of infections.

Furthermore, studies on extracts from a related species, Solidago graminifolia, have shown potent antibacterial action against Staphylococcus aureus and antifungal effects against Candida albicans and C. parapsilosis, with a reported Minimum Inhibitory Concentration (MIC) range of 0.048-3.12 mg/mL. scielo.org.mx The ethanolic extract of S. graminifolia leaves showed a MIC of 2.0 mg/mL against S. aureus. scielo.org.mx While this activity is from a crude extract, it highlights the potential of the constituent compounds. The activity of pure this compound and its analogs against various strains is a subject of ongoing research.

Table 1: In Vitro Antibacterial Activity of Solidago Compounds and Extracts

| Compound/Extract | Source Organism | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|---|

| Clerodane Diterpenes (including this compound) | Solidago virgaurea | Staphylococcus aureus | Moderate antibacterial activity | researchgate.net |

| Ethanolic Leaf Extract | Solidago graminifolia | Staphylococcus aureus | MIC: 2.0 mg/mL | scielo.org.mx |

| Ethanolic Leaf Extract | Solidago graminifolia | E. coli, S. enterica, P. aeruginosa, K. pneumoniae | MIC: 1.5 mg/mL | scielo.org.mx |

In addition to antibacterial effects, compounds from Solidago species have been evaluated for antifungal activity. researchgate.net The herb of the goldenrod plant contains various compounds, including diterpenoid lactones, which are recognized for contributing to its biological effects, including antifungal action in vitro. researchgate.net

Studies on extracts from Solidago graminifolia have demonstrated significant antifungal effects against the yeasts Candida albicans and Candida parapsilosis. researchgate.netscielo.org.mx Research on clerodane diterpenes isolated from other plants, such as Polyalthia longifolia, has shown that these types of molecules can exhibit potent antifungal activity against various plant pathogenic fungi, with some compounds having MIC values in the range of 6.3–12.5 μg/mL. acs.org This suggests that clerodane diterpenes as a structural class, which includes this compound, are promising candidates for antifungal activity.

Table 2: In Vitro Antifungal Activity of Solidago Extracts and Related Compounds

| Compound/Extract | Source Organism | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|---|

| Hydroalcoholic Extract | Solidago graminifolia | Candida albicans, C. parapsilosis | Important antifungal effect | researchgate.net |

| Clerodane Diterpene (Compound 6) | Polyalthia longifolia | Various plant pathogens | MIC range: 6.3–12.5 μg/mL | acs.org |

Antibacterial Activity Against Specific Microbial Strains (e.g., Staphylococcus aureus)

In Vitro Antiproliferative Activity Research

This compound, a furanic labdane (B1241275) diterpene, has been evaluated for its potential as an antiproliferative agent. Research involving bioassay-guided fractionation has identified its activity against specific cancer cell lines. Studies have demonstrated that furanic labdane diterpenes, including solidagolactone, exhibit moderate antiproliferative activities. science.gov

The efficacy of these compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%. For solidagolactone, its cytotoxic potential has been specifically measured against the A2780 human ovarian cancer cell line. In this context, solidagolactone showed an IC50 value of 7.84 ± 0.2 μM, indicating moderate activity. science.gov The screening of natural compounds like this compound against a panel of cancer cell lines is a crucial first step in the drug discovery process to identify potential therapeutic leads. researchgate.netwaocp.org

Table 1: Antiproliferative Activity of Solidagolactone

| Compound | Cell Line | Activity (IC50 in μM) | Reference |

|---|---|---|---|

| Solidagolactone | A2780 (Ovarian Cancer) | 7.84 ± 0.2 | science.gov |

The antiproliferative effects of anticancer compounds are often mediated through specific cellular pathways, primarily the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at various checkpoints. nih.gov While specific mechanistic studies for this compound are not extensively detailed in the provided search results, the pathways for similar compounds offer a likely framework for its action.

Apoptosis Induction: Apoptosis is a critical mechanism for eliminating cancerous cells. nih.gov It can be initiated through intrinsic pathways, often involving the mitochondria and the generation of reactive oxygen species (ROS), or extrinsic pathways involving death receptors on the cell surface. mdpi.com Elevated ROS levels can disrupt cellular processes, leading to DNA damage and subsequently triggering apoptosis. mdpi.com Many natural and synthetic compounds exert their anticancer effects by inducing apoptosis, often confirmed by assays that detect markers like cleaved PARP or the externalization of phosphatidylserine (B164497) (Annexin V staining). mdpi.comfrontiersin.org

Cell Cycle Arrest: Viruses and cancer cells often manipulate cell cycle checkpoints to promote replication and growth. nih.gov Anticancer agents frequently work by reinstating these checkpoints, causing cell cycle arrest and preventing cell division. nih.gov The G2/M transition is a critical checkpoint often targeted by therapeutic agents. nih.gov DNA damage can activate proteins like p53, which in turn can inhibit the cyclin-dependent kinases (e.g., Cdc2) required for mitotic entry, leading to G2 arrest. nih.gov Compounds that induce cell cycle arrest can be identified through flow cytometry analysis, which shows an accumulation of cells in a specific phase (e.g., G1, S, or G2/M) of the cycle. mdpi.comnih.gov For instance, some chalcone (B49325) derivatives have been shown to induce G2/M phase arrest in ovarian cancer cells. mdpi.com It is plausible that this compound exerts its antiproliferative effects through similar mechanisms involving the induction of apoptosis and/or cell cycle arrest.

Screening Against Cancer Cell Lines and Efficacy Assessment (e.g., IC50 determinations)

Other In Vitro Pharmacological Investigations (e.g., antifeedant activity, spasmolytic activity, gastroprotective effects)

Beyond its antiproliferative potential, this compound and related compounds from the Solidago genus have been investigated for other pharmacological activities.

Antifeedant Activity: Clerodane diterpenes, the class of compounds to which this compound belongs, are noted for their antifeedant properties against various insects. researchgate.net Solidagolactones, in particular, are known to exhibit this activity. escholarship.org The mechanism of antifeedant action often involves the deterrence of feeding by acting on the insect's chemosensory organs, making the food source unpalatable. researchgate.netscirp.org The presence of specific structural features in the molecule is crucial for this biological response. researchgate.net This activity is significant for the development of natural pesticides to protect crops from insect pests. nih.gov

Spasmolytic Activity: Extracts from Solidago species have been reported to possess spasmolytic (antispasmodic) activity. ccb-stejarul.roresearchgate.net This effect involves the relaxation of smooth muscle tissue, which is relevant for treating conditions involving gastrointestinal cramping or spasms. nih.gov The mechanism for such activity can involve the inhibition of muscarinic receptors or the blockade of calcium channels, which are essential for muscle contraction. nih.gov